2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
CAS No.: 16063-80-2
Cat. No.: VC21062514
Molecular Formula: C5H5F6NO2
Molecular Weight: 225.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16063-80-2 |
|---|---|
| Molecular Formula | C5H5F6NO2 |
| Molecular Weight | 225.09 g/mol |
| IUPAC Name | 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
| Standard InChI | InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) |
| Standard InChI Key | KRNSHCKTGFAMPQ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
| Canonical SMILES | C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Introduction
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C5H5F6NO2 |
| Molecular Weight | 225.09 g/mol |
| CAS Number | 759-12-6, 16063-80-2 |
| Exact Molecular Mass | 225.02245 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 2 |
| Heavy Atom Count | 14 |
| PubChem Compound ID | 85954 |
Structural Identifiers
Various structural identifiers are used to uniquely describe and represent 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid in chemical databases and literature. These identifiers enable precise communication about the compound across different platforms and research contexts. The standard InChI (International Chemical Identifier) provides a string-based representation of the chemical structure that can be used for computational processing and database searches. Similarly, the SMILES (Simplified Molecular Input Line Entry System) notation offers a compact representation of the chemical structure that is widely used in cheminformatics applications. These identifiers are essential for unambiguous identification of the compound in chemical databases and publications:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) |
| Standard InChIKey | KRNSHCKTGFAMPQ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
| Canonical SMILES | C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Applications in Research and Development
Pharmaceutical Applications
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid has significant potential in pharmaceutical research, particularly as a building block for drug design. The incorporation of fluorinated amino acids into peptide-based drugs has become an important strategy in medicinal chemistry to enhance their pharmacological properties. The presence of fluorine atoms, particularly in the form of trifluoromethyl groups, can dramatically alter the properties of drugs, including metabolic stability, lipophilicity, and binding affinity to target proteins. These modifications can lead to improved pharmacokinetic profiles, increased bioavailability, and enhanced resistance to enzymatic degradation, which are critical factors in drug development.
The unique structure of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, with its two trifluoromethyl groups, offers distinctive features that can be exploited in the design of novel therapeutic agents. When incorporated into peptide sequences, this fluorinated amino acid can enhance binding affinity and selectivity for specific biological targets, potentially leading to more effective drugs. The compound's ability to resist enzymatic degradation is particularly valuable for developing drugs with extended half-lives and improved in vivo stability. These properties make 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid a valuable component in the medicinal chemist's toolkit for addressing challenging therapeutic targets and improving drug candidate profiles.
Role in Peptidomimetics
Peptidomimetics are compounds designed to mimic the structural and functional attributes of natural peptides while offering improved pharmacological properties. 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid plays a significant role in this field as a building block for creating innovative peptidomimetic structures. The integration of this fluorinated amino acid into peptide sequences can introduce conformational constraints and altered electronic properties that modify the peptide's three-dimensional structure and binding characteristics. These modifications can lead to peptidomimetics with enhanced biological activity, improved target selectivity, and superior metabolic stability compared to their natural counterparts.
The trifluoromethyl groups in 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid influence the local conformation of peptide chains through electronic effects and steric interactions. These conformational effects can be strategically utilized to stabilize specific secondary structures, such as β-turns or α-helices, which may be critical for biological recognition and activity. Additionally, the hydrophobic nature of the trifluoromethyl groups can enhance interactions with nonpolar binding pockets in target proteins, potentially increasing binding affinity and specificity. Researchers in peptide chemistry and medicinal chemistry continue to explore the unique properties of this fluorinated amino acid for developing next-generation peptidomimetics with improved therapeutic potential.
In the pharmaceutical domain, ongoing research likely includes the incorporation of this fluorinated amino acid into peptide sequences to create novel peptidomimetics with enhanced properties. Such studies would investigate how the unique structural and electronic features of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid influence peptide conformation, stability, and biological activity. Additionally, research into the effects of fluorinated amino acids on protein-protein interactions, enzyme inhibition, and receptor binding may provide insights into new therapeutic strategies. While specific published studies are not cited in the search results, these research directions align with the known applications and properties of fluorinated amino acids in medicinal chemistry and biochemistry.
Emerging Applications
The unique properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid suggest several emerging applications beyond its current uses. In pharmaceutical research, there is growing interest in the development of peptide-based drugs that can overcome traditional limitations such as poor oral bioavailability and rapid metabolism. The incorporation of highly fluorinated amino acids like 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid may contribute to addressing these challenges, potentially expanding the range of therapeutic targets accessible to peptide-based drugs.
Another emerging area may be the use of this fluorinated amino acid in chemical biology as a probe for studying protein structure and function. The distinctive physicochemical properties of fluorinated amino acids can provide unique insights when incorporated into proteins, potentially revealing aspects of protein folding, dynamics, and interactions that are difficult to study with conventional methods. Additionally, the field of fluorinated materials continues to expand, with potential applications in biomaterials, surface coatings, and specialized polymers that could benefit from the incorporation of fluorinated amino acids. These emerging applications highlight the continuing relevance of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid in both fundamental research and applied technologies across multiple disciplines.
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